3-Methylazetidine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

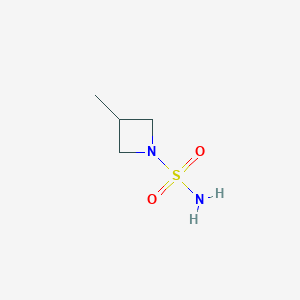

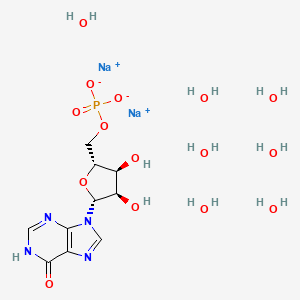

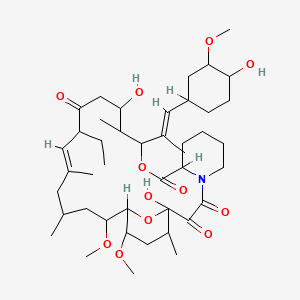

3-Methylazetidine-1-sulfonamide is a chemical compound with the molecular formula C4H10N2O2S . It is stored in a dry room at room temperature . The compound is solid or liquid in its physical form .

Molecular Structure Analysis

The InChI code for 3-Methylazetidine-1-sulfonamide is1S/C4H10N2O2S/c1-4-2-6(3-4)9(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

3-Methylazetidine-1-sulfonamide has a molecular weight of 150.2 . It is stored in a dry room at room temperature . The compound is solid or liquid in its physical form .Mechanism of Action

Target of Action

3-Methylazetidine-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to primarily target the enzyme dihydropteroate synthase (DHPS) in bacteria . DHPS plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including 3-Methylazetidine-1-sulfonamide, act as competitive inhibitors of DHPS . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the active site of DHPS, preventing PABA from binding and thus inhibiting the enzyme . This results in the disruption of folic acid synthesis, leading to a halt in bacterial growth and reproduction .

Biochemical Pathways

The primary biochemical pathway affected by 3-Methylazetidine-1-sulfonamide is the folic acid synthesis pathway . By inhibiting DHPS, the compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA. Therefore, the inhibition of folic acid synthesis disrupts DNA synthesis and cell division, leading to the death of the bacteria .

Pharmacokinetics

Sulfonamides, in general, are known to have good oral bioavailability, are metabolized in the liver, and are excreted in the urine . These properties can impact the drug’s effectiveness and dosage regimen.

Result of Action

The molecular effect of 3-Methylazetidine-1-sulfonamide is the inhibition of DHPS, which leads to the disruption of folic acid synthesis . On a cellular level, this results in the inhibition of bacterial growth and reproduction, as folic acid is essential for these processes .

Safety and Hazards

The safety information for 3-Methylazetidine-1-sulfonamide indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

properties

IUPAC Name |

3-methylazetidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c1-4-2-6(3-4)9(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSGFRVSZZIUNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylazetidine-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide](/img/structure/B2456341.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide](/img/structure/B2456350.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2456352.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2456355.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-difluorobenzamide](/img/structure/B2456360.png)

![N-(1,1-Dioxothiolan-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2456361.png)